4-Bromo-2-methoxybenzoic acid
Overview
Description
“4-Bromo-2-methoxybenzoic acid” is a chemical compound with the molecular formula C8H7BrO3 . It has a molecular weight of 231.04 g/mol . The IUPAC name for this compound is 4-bromo-2-methoxybenzoic acid . The compound is also known by other names such as 2-Methoxy-4-bromobenzoic acid and Benzoic acid, 4-bromo-2-methoxy- .
Molecular Structure Analysis
The molecular structure of “4-Bromo-2-methoxybenzoic acid” can be represented by the SMILES string COC1=C(C=CC(=C1)Br)C(=O)O
. This indicates that the compound contains a methoxy group (OCH3) and a bromo group (Br) attached to a benzene ring, along with a carboxylic acid group (COOH).
Physical And Chemical Properties Analysis
The physical and chemical properties of “4-Bromo-2-methoxybenzoic acid” include a molecular weight of 231.04 g/mol and a computed XLogP3 value of 2 . The compound has one hydrogen bond donor and three hydrogen bond acceptors . The exact mass and monoisotopic mass are both 229.95786 g/mol . The topological polar surface area is 46.5 Ų .
Scientific Research Applications
Organic Synthesis Building Block
4-Bromo-2-methoxybenzoic acid: is commonly used as a building block in organic synthesis. Its bromo and methoxy groups make it a versatile intermediate for constructing more complex molecules. It can undergo various reactions, including Suzuki coupling, which is facilitated by palladium catalysts like [1,1′-Bis(diphenylphosphino)ferrocene]dichloropalladium(II), to form biaryl structures often found in pharmaceuticals .
Pharmaceutical Research
In pharmaceutical research, 4-Bromo-2-methoxybenzoic acid serves as a precursor for the synthesis of various drug candidates. It can be transformed into anthranilic acids, which have shown antibacterial activity, making it valuable for developing new antibiotics .
Analytical Chemistry
As a standard in analytical chemistry, 4-Bromo-2-methoxybenzoic acid can help in the calibration of instruments and the development of analytical methods due to its well-defined properties, such as melting point and molecular weight .
properties
IUPAC Name |
4-bromo-2-methoxybenzoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7BrO3/c1-12-7-4-5(9)2-3-6(7)8(10)11/h2-4H,1H3,(H,10,11) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CEZLPETXJOGAKX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=C1)Br)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7BrO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40541184 | |
Record name | 4-Bromo-2-methoxybenzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40541184 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
231.04 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-Bromo-2-methoxybenzoic acid | |
CAS RN |
72135-36-5 | |
Record name | 4-Bromo-2-methoxybenzoic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=72135-36-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 4-Bromo-2-methoxybenzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40541184 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: How is 4-Bromo-2-methoxybenzoic acid used in the synthesis of cannabinoids?
A1: 4-Bromo-2-methoxybenzoic acid serves as a crucial starting material in the synthesis of 9-bromo-9-norcannabinol, a precursor to various cannabinol derivatives []. This compound is then used to synthesize 1-hydroxy-6,6-dimethyl-3-pentyl-6H-dibenzo[b,d]pyran-9-carboxyli acid, a metabolite of cannabinol found in humans. This synthetic route provides an efficient method for obtaining these compounds in higher yields compared to previous methods.
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